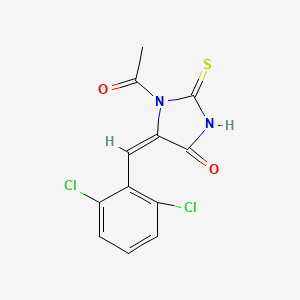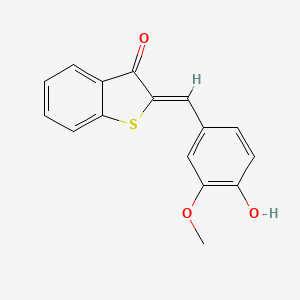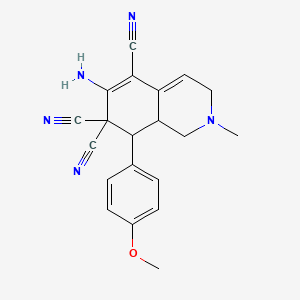![molecular formula C22H18N2O5S B11676075 ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11676075.png)
ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, oxazole, and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the furan and oxazole intermediates, followed by their coupling with the thiophene derivative under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the oxazole ring, potentially converting it to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The unique combination of furan, oxazole, and thiophene rings in ETHYL 2-({[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H18N2O5S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
ethyl 2-[(E)-[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O5S/c1-3-27-22(26)18-15(14-8-6-13(2)7-9-14)12-30-20(18)23-11-16-21(25)29-19(24-16)17-5-4-10-28-17/h4-12,25H,3H2,1-2H3/b23-11+ |
Clé InChI |
KQACGXGRDIZTAO-FOKLQQMPSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/C3=C(OC(=N3)C4=CC=CO4)O |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CC3=C(OC(=N3)C4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11675992.png)
![N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11675999.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11676006.png)
![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676007.png)

![(2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11676022.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11676039.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11676050.png)
![3-(2-bromophenoxy)-7-[(4-chlorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11676055.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11676059.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11676060.png)

![Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11676066.png)
